GR79236

Catalog No.
S529208
CAS No.
124555-18-6
M.F
C15H21N5O5
M. Wt
351.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GR79236

CAS Number

124555-18-6

Product Name

GR79236

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

InChI

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1

InChI Key

GYWXTRVEUURNEW-TVDBPQCTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GR 79236, GR-79236, GR79236, N-((1S,trans)-2-hydroxycyclopentyl)adenosine

Canonical SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

The exact mass of the compound N-((1S,trans)-2-Hydroxycyclopentyl)adenosine is 351.1543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. It belongs to the ontological category of purine nucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GR79236 (CAS 124555-18-6) is a highly potent, selective, and orally active adenosine A1 receptor agonist. Unlike many traditional N6-substituted adenosine analogs, GR79236 is characterized by its exceptional aqueous solubility and a distinct pharmacological profile that separates its targeted metabolic and central nervous system effects from severe cardiovascular depression. It is primarily procured for advanced neurobiological, metabolic, and respiratory research workflows where precise A1 receptor activation is required without the confounding hemodynamic toxicity associated with older-generation agonists [1].

Substituting GR79236 with generic A1 agonists like CPA (N6-cyclopentyladenosine) or R-PIA often compromises experimental integrity. First, conventional N6-substituted analogs are highly lipophilic, exhibiting poor aqueous solubility (<3 mg/mL) that necessitates co-solvents like DMSO or cyclodextrins, which can introduce vehicle artifacts in sensitive in vivo models . Second, while CPA is structurally similar, it exhibits a much narrower therapeutic window between its target metabolic effects and off-target cardiovascular depression. Using CPA in whole-animal models frequently induces profound bradycardia and hypotension at the doses required for central or antilipolytic efficacy, directly confounding physiological readouts[1]. GR79236 circumvents these issues through enhanced hydrophilicity and a decoupled hemodynamic profile.

Superior Aqueous Processability for In Vivo Formulation

GR79236 demonstrates exceptional aqueous solubility compared to traditional analogs. While R-PIA is limited to ~0.3 mg/mL and CPA to ~2.5 mg/mL in water (often requiring heat or sonication), GR79236 readily achieves ~30 mg/mL in aqueous solution . This allows for the preparation of high-concentration, vehicle-free aqueous stocks.

Evidence DimensionAqueous Solubility Limit
Target Compound DataGR79236: ~30 mg/mL in water
Comparator Or BaselineR-PIA (~0.3 mg/mL) and CPA (~2.5 mg/mL)
Quantified Difference10- to 100-fold higher aqueous solubility for GR79236.
ConditionsRoom temperature aqueous dissolution without organic co-solvents or cyclodextrins.

Eliminates the need for DMSO or cyclodextrins in formulations, preventing solvent-induced toxicity or artifacts in sensitive cellular and animal models.

Decoupled Antilipolytic Efficacy from Hypotensive Toxicity

In telemetry-instrumented conscious rats, CPA is a full log unit (10-fold) more potent as a hypotensive and bradycardic agent than GR79236, despite being only 3-fold more potent at inhibiting lipolysis[1]. This indicates that GR79236 has a significantly wider therapeutic window for metabolic modulation.

Evidence DimensionRelative in vivo hypotensive potency vs antilipolytic potency
Target Compound DataGR79236 (Requires 10-fold higher dose than CPA to induce equivalent hypotension)
Comparator Or BaselineCPA (N6-cyclopentyladenosine)
Quantified DifferenceCPA is 10x more potent at inducing hypotension but only 3x more potent at inhibiting lipolysis compared to GR79236.
ConditionsConscious rats instrumented with telemetry transmitters.

Enables researchers to achieve full antilipolytic or central A1 activation without triggering severe, confounding drops in blood pressure and heart rate.

High-Fidelity A1 vs A2 Receptor Selectivity

GR79236 binds selectively to adenosine A1 receptors with a Ki of 3.1 nM, while exhibiting a Ki of 1300 nM for A2 receptors . This >400-fold selectivity ensures that the compound does not trigger off-target A2-mediated pathways.

Evidence DimensionBinding Affinity (Ki)
Target Compound DataGR79236: Ki = 3.1 nM (A1); 1300 nM (A2)
Comparator Or BaselineOff-target A2 receptor affinity
Quantified Difference>400-fold selectivity for A1 over A2 receptors.
ConditionsRadioligand binding assays in rat brain tissue.

Prevents off-target A2-mediated vasodilation and immune modulation, ensuring that observed phenotypic changes are strictly A1-dependent.

Efficacy in Respiratory Neurobiology Without Sleep Architecture Disruption

In chronically instrumented rats, GR79236 suppressed the apnea index by >70% at 3 mg/kg during both NREM and REM sleep. Crucially, it achieved this without altering overall sleep stage volumes or inducing hypothermia, unlike generic sedating agonists [1].

Evidence DimensionApnea Index Reduction
Target Compound DataGR79236: >70% reduction in apnea index at 3 mg/kg
Comparator Or BaselineSaline baseline (0% reduction)
Quantified Difference>70% suppression of spontaneous apneas without altering sleep stage volumes.
ConditionsChronically instrumented adult Sprague-Dawley rats monitored via plethysmography and EEG/EMG.

Validates GR79236 as a premier pharmacological tool for sleep and respiratory research, where preserving natural sleep architecture is critical.

Metabolic and Antilipolytic Pathway Modeling

Due to its decoupled hemodynamic profile, GR79236 is the preferred A1 agonist for studying adipocyte lipolysis, non-esterified fatty acid (NEFA) suppression, and glucose regulation in conscious animal models. It allows for robust metabolic modulation without the confounding cardiovascular collapse seen with CPA [1].

Sleep Apnea and Respiratory Neurobiology

GR79236 is specifically suited for respiratory control studies, particularly sleep-related apnea models. Its ability to suppress apneas by >70% without altering NREM/REM sleep stage volumes or inducing hypothermia makes it superior to generic sedating agonists that disrupt natural sleep cycles [2].

High-Concentration Aqueous In Vivo Formulations

Because it achieves an aqueous solubility of ~30 mg/mL, GR79236 is the optimal choice for continuous intravenous infusions, microdialysis, or intracerebroventricular (i.c.v.) injections where organic solvents like DMSO or complexing agents like cyclodextrins are strictly prohibited due to local tissue toxicity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

351.15426879 Da

Monoisotopic Mass

351.15426879 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4H682B2VZ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Purinergic P1 Receptor Agonists

Pictograms

Irritant

Irritant

Other CAS

124555-18-6

Wikipedia

Gr-79236

Dates

Last modified: 08-15-2023
1: Arulmani U, Heiligers JP, Centurión D, Garrelds IM, Villalón CM, Saxena PR. Lack of effect of the adenosine A1 receptor agonist, GR79236, on capsaicin-induced CGRP release in anaesthetized pigs. Cephalalgia. 2005 Nov;25(11):1082-90. PubMed PMID: 16232161.
2: Giffin NJ, Kowacs F, Libri V, Williams P, Goadsby PJ, Kaube H. Effect of the adenosine A1 receptor agonist GR79236 on trigeminal nociception with blink reflex recordings in healthy human subjects. Cephalalgia. 2003 May;23(4):287-92. PubMed PMID: 12716347.
3: Sheldrick A, Gray KM, Drew GM, Louttit JB. The effect of body temperature on myocardial protection conferred by ischaemic preconditioning or the selective adenosine A1 receptor agonist GR79236, in an anaesthetized rabbit model of myocardial ischaemia and reperfusion. Br J Pharmacol. 1999 Sep;128(2):385-95. PubMed PMID: 10510449; PubMed Central PMCID: PMC1571642.
4: Louttit JB, Hunt AA, Maxwell MP, Drew GM. The time course of cardioprotection induced by GR79236, a selective adenosine A1-receptor agonist, in myocardial ischaemia-reperfusion injury in the pig. J Cardiovasc Pharmacol. 1999 Feb;33(2):285-91. PubMed PMID: 10028938.
5: Carley DW, Hagan RM, Sheehan M, Trbovic S, Thai T, Radulovacki M. Adenosine A1 receptor agonist GR79236 suppresses apnea during all sleep stages in the rat. Sleep. 1997 Dec;20(12):1093-8. PubMed PMID: 9493917.
6: Qu X, Cooney G, Donnelly R. Short-term metabolic and haemodynamic effects of GR79236 in normal and fructose-fed rats. Eur J Pharmacol. 1997 Nov 12;338(3):269-76. PubMed PMID: 9424021.
7: Webster JM, Heseltine L, Taylor R. In vitro effect of adenosine agonist GR79236 on the insulin sensitivity of glucose utilisation in rat soleus and human rectus abdominus muscle. Biochim Biophys Acta. 1996 Jun 7;1316(2):109-13. PubMed PMID: 8672547.
8: Merkel LA, Hawkins ED, Colussi DJ, Greenland BD, Smits GJ, Perrone MH, Cox BF. Cardiovascular and antilipolytic effects of the adenosine agonist GR79236. Pharmacology. 1995 Oct;51(4):224-36. PubMed PMID: 8577816.
9: Gardner CJ, Twissell DJ, Coates J, Strong P. The effects of GR79236 on plasma fatty acid concentrations, heart rate and blood pressure in the conscious rat. Eur J Pharmacol. 1994 May 12;257(1-2):117-21. PubMed PMID: 8082691.
10: Strong P, Anderson R, Coates J, Ellis F, Evans B, Gurden MF, Johnstone J, Kennedy I, Martin DP. Suppression of non-esterified fatty acids and triacylglycerol in experimental animals by the adenosine analogue GR79236. Clin Sci (Lond). 1993 Jun;84(6):663-9. PubMed PMID: 8334813.

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